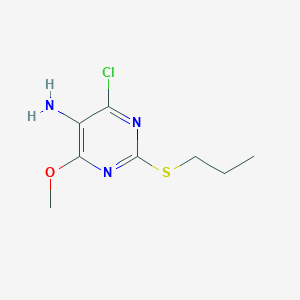

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at around 20°C for 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be further modified to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine undergoes various chemical reactions, including:

Nucleophilic Substitution: Commonly involves the replacement of the chlorine atom with nucleophiles such as amines or alkoxides.

Oxidation and Reduction: These reactions can modify the sulfur-containing group, leading to sulfoxides or sulfones.

Coupling Reactions: Palladium-catalyzed coupling reactions can introduce various functional groups to the pyrimidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium ethoxide in ethanol.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts with arylboronic acids.

Major Products:

Nucleophilic Substitution: 4-amino-6-methoxy-2-(propylthio)pyrimidine.

Oxidation: 4-chloro-6-methoxy-2-(propylsulfinyl)-5-pyrimidinamine.

Reduction: this compound.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and DNA.

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

- 4,6-Dichloro-2-(methylthio)pyrimidine

- 4-Chloro-6-methoxy-2-methylpyrimidine

Comparison: 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine is a pyrimidine derivative with notable biological activity, particularly in antimicrobial and potential anticancer applications. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C8H12ClN3OS

- Molecular Weight: 233.71 g/mol

- CAS Number: 1431867-40-1

- SMILES Notation: ClC1=C(N)C(OC)=NC(SCCC)=N1

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with nucleic acid synthesis, which leads to its antimicrobial and anticancer effects. Ongoing research aims to elucidate the exact pathways and targets involved in its mechanism of action .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a variety of pathogens. The following table summarizes its effectiveness against selected bacterial strains:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 23.5 |

| Staphylococcus aureus | 32.0 |

| Vibrio cholerae | 27.75 |

| Salmonella typhi | 41.5 |

| Cryptococcus neoformans | 51.5 |

The maximum zone of inhibition (ZOI) observed was against Cryptococcus neoformans, indicating strong antifungal properties . The compound also inhibited the transition from yeast to hyphal form in Candida spp., which is crucial for its pathogenicity .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce cytotoxicity in various cancer cell lines, including:

- Lung carcinoma (A549)

- Breast adenocarcinoma (MCF7)

- Colon adenocarcinoma (LoVo and HT29)

In vitro tests revealed that the compound exhibited cytotoxic activity comparable to established chemotherapeutics like 5-fluorouracil (5-FU), with specific half-maximal cytotoxic concentrations (CC50) detailed in research findings .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several derivatives, including this compound, against various bacteria and fungi. The results indicated that this compound displayed superior activity compared to traditional antibiotics, particularly against opportunistic pathogens like Candida spp. and Cryptococcus neoformans .

- Anticancer Evaluation : Another study focused on the cytotoxic effects of this compound on cancer cell lines. It was found that at certain concentrations, it significantly reduced cell viability in A549 and MCF7 cells, suggesting a promising avenue for further development as an anticancer drug .

Eigenschaften

IUPAC Name |

4-chloro-6-methoxy-2-propylsulfanylpyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-3-4-14-8-11-6(9)5(10)7(12-8)13-2/h3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHSRIQZGJJDTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=N1)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.